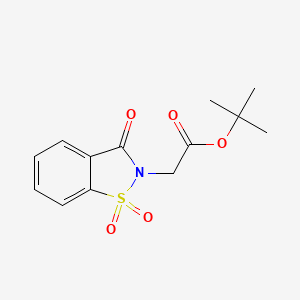![molecular formula C11H9BrN2OS2 B5801426 N'-[(5-bromo-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5801426.png)
N'-[(5-bromo-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromo-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide, also known as BTM-0512, is a chemical compound with potential therapeutic applications. It belongs to the class of hydrazide derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of N'-[(5-bromo-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N'-[(5-bromo-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, the compound has been shown to exhibit anti-microbial activity against various pathogens.
Advantages and Limitations for Lab Experiments
N'-[(5-bromo-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also exhibits potent biological activities at low concentrations, making it an attractive candidate for drug development. However, the compound has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of N'-[(5-bromo-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide. One possible direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize the synthesis method and improve the compound's pharmacokinetic and pharmacodynamic properties. Furthermore, the compound's mechanism of action needs to be further elucidated to better understand its biological activities. Overall, N'-[(5-bromo-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide has the potential to be developed into a drug for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
Synthesis Methods
The synthesis of N'-[(5-bromo-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide involves the reaction of 5-bromo-2-thiophenecarboxaldehyde and 5-methyl-3-thiophenecarbohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents and reaction conditions.
Scientific Research Applications
N'-[(5-bromo-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has been tested in vitro and in vivo for its efficacy and safety profile. The results of these studies suggest that N'-[(5-bromo-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide has the potential to be developed into a drug for the treatment of various diseases.
properties
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS2/c1-7-4-8(6-16-7)11(15)14-13-5-9-2-3-10(12)17-9/h2-6H,1H3,(H,14,15)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKZOHZUQSGQFZ-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN=CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CS1)C(=O)N/N=C/C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-5-methylthiophene-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801343.png)

![2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5801370.png)
![2-[(2-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5801375.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5801378.png)


![3-(2-furyl)-N-[(2-naphthylamino)carbonothioyl]acrylamide](/img/structure/B5801396.png)



![2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile](/img/structure/B5801415.png)
![4-[(4,5-dimethoxy-2-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5801433.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5801434.png)